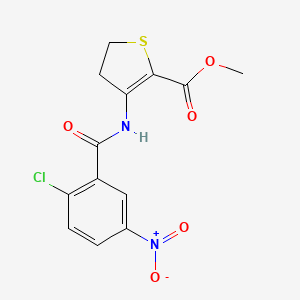
Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitro group, a chloro group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-5-nitrobenzoic acid, followed by the formation of the amide bond with 4,5-dihydrothiophene-2-carboxylic acid. The esterification of the carboxylic acid group with methanol completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as one-pot synthesis, which combines multiple reaction steps into a single process, can be employed to enhance efficiency and reduce costs .
化学反応の分析
Types of Reactions
Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like palladium on carbon (Pd/C) for hydrogenation, and nucleophiles such as amines for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution of the chloro group can produce various substituted thiophene compounds .
科学的研究の応用
Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can modulate biological pathways and affect cellular functions .
類似化合物との比較
Similar Compounds
2-Chloro-5-nitrobenzamide: Shares the nitro and chloro functional groups but lacks the thiophene ring.
Methyl 2-chloro-5-nitrobenzoate: Similar structure but without the amide and thiophene components.
Uniqueness
Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
特性
IUPAC Name |
methyl 4-[(2-chloro-5-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13(18)11-10(4-5-22-11)15-12(17)8-6-7(16(19)20)2-3-9(8)14/h2-3,6H,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYSWUSKSTUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













